molecular formula C11H14N2O4S B2642917 N-cyclopropyl-5-(N-cyclopropylsulfamoyl)furan-2-carboxamide CAS No. 1172071-18-9

N-cyclopropyl-5-(N-cyclopropylsulfamoyl)furan-2-carboxamide

Cat. No. B2642917
CAS RN: 1172071-18-9
M. Wt: 270.3
InChI Key: GLNIKNSVCMMKGE-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-(N-cyclopropylsulfamoyl)furan-2-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.

Scientific Research Applications

Anticancer Agents

N-cyclopropyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide has shown promise as an anticancer agent. Researchers have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition. Its unique structural features may interact with specific cellular targets, making it a potential candidate for cancer therapy .

Antiviral Activity

The compound’s sulfamoyl group contributes to its antiviral properties. Studies suggest that it interferes with viral replication and inhibits viral enzymes. Researchers are exploring its potential against various viruses, including RNA and DNA viruses .

Antioxidant Properties

N-cyclopropyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide exhibits antioxidant activity. It scavenges free radicals, protecting cells from oxidative damage. This property could have implications in preventing age-related diseases and oxidative stress-related conditions .

Herbicidal Activity

In agriculture, herbicides play a crucial role in weed control. Some derivatives of this compound have demonstrated herbicidal effects. Researchers are investigating their selectivity, efficacy, and environmental impact .

Chiral Synthesis

The furan ring in this compound provides a chiral center, making it valuable for asymmetric synthesis. Organic chemists can exploit this feature to create enantiomerically pure molecules, essential in drug development and fine chemical synthesis .

Materials Science

N-cyclopropyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide could find applications in materials science. Its unique structure may contribute to novel materials with specific properties, such as optical or electronic characteristics .

properties

IUPAC Name

N-cyclopropyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-11(12-7-1-2-7)9-5-6-10(17-9)18(15,16)13-8-3-4-8/h5-8,13H,1-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNIKNSVCMMKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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